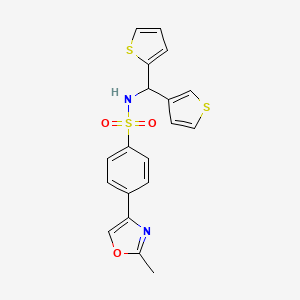

4-(2-methyloxazol-4-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential as enzyme inhibitors and their therapeutic applications. The papers provided discuss various synthetic routes and the biochemical evaluation of different benzenesulfonamide derivatives. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase is described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Another study reports the synthesis of benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties, which were found to be potent inhibitors of human carbonic anhydrase isoforms . Additionally, the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides and their inhibition effects on acetylcholinesterase and carbonic anhydrase enzymes are discussed . These studies demonstrate the diverse synthetic strategies employed to create sulfonamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The papers provided include molecular modeling and biological evaluation of various sulfonamide compounds. For example, the study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides includes electronic structure calculations and molecular docking studies to support experimental findings and elucidate the inhibition mechanism . Another paper describes the structural investigation of sulfonamide compounds with metal salts using various spectroscopic methods, which revealed that metal complexes have higher antimicrobial activities than the parent ligand . These analyses are essential for understanding the interaction between sulfonamide derivatives and their biological targets.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by their molecular structure. The papers provided discuss the biochemical evaluation of these compounds as enzyme inhibitors. For instance, the study on N-(4-phenylthiazol-2-yl)benzenesulfonamides shows that these compounds can block kynurenine 3-hydroxylase in vivo, indicating their potential for detailed investigation of the kynurenine pathway after neuronal injury . Another paper reports on the antitumor activity of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, with some compounds showing remarkable activity against various human tumor cell lines . These findings suggest that the chemical reactivity of sulfonamide derivatives is closely related to their biological efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and drug-likeness, are important for their therapeutic application. The study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides reports that the compounds obey drug-likeness properties, which might be useful in the design of novel inhibitors . Another paper discusses the synthesis and characterization of sulfonamide compounds with potential anticancer activity, highlighting the importance of evaluating their physical and chemical properties . These properties are critical for the development of sulfonamide derivatives as pharmaceutical agents.

Aplicaciones Científicas De Investigación

COX-2 Inhibition and Anti-inflammatory Properties

One key area of application for derivatives of the mentioned compound is in the inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Research by Hashimoto et al. (2002) explored 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides for their COX-2 inhibitory properties. Introduction of a fluorine atom to these compounds notably increased COX-1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors like JTE-522, suggesting potential applications in treating conditions such as rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Anticancer Activity

Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents. These compounds exhibited remarkable activity against a panel of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines, at low micromolar levels, highlighting their potential as anticancer therapeutics (Sławiński et al., 2012).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) developed new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which exhibited high singlet oxygen quantum yields. These properties make them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment, showcasing the compound's utility in medical applications beyond traditional drug use (Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating various moieties for their ability to inhibit human carbonic anhydrase isozymes, including hCA I, II, IX, and XII. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma, edema, and certain cancers. The study found that these sulfonamides showed low nanomolar activity against hCA II, indicating their potential as therapeutic agents (Alafeefy et al., 2015).

Propiedades

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S3/c1-13-20-17(11-24-13)14-4-6-16(7-5-14)27(22,23)21-19(15-8-10-25-12-15)18-3-2-9-26-18/h2-12,19,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSGFFSKIMUUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methyloxazol-4-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)

![[4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2508862.png)

![2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2508863.png)

![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2508866.png)

![1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2508872.png)